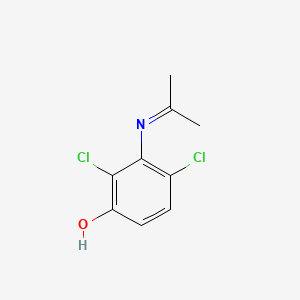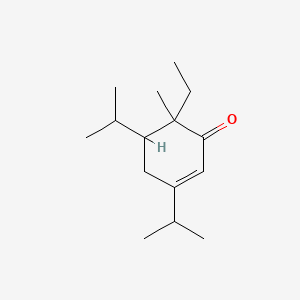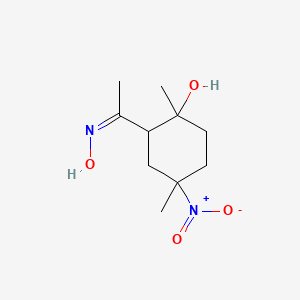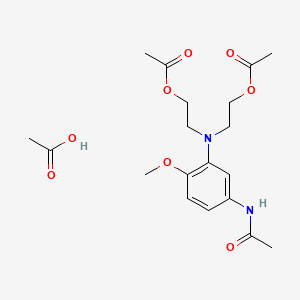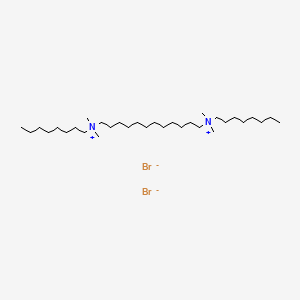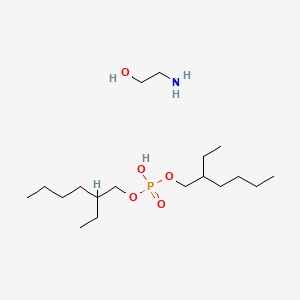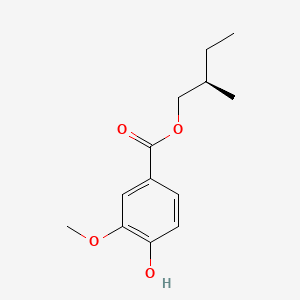
Calcium L-leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium L-leucinate is a calcium salt of L-leucine, an essential amino acid. This compound is known for its role in various biological processes, including protein synthesis and muscle repair. This compound is often used as a dietary supplement to support bone health and muscle function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium L-leucinate can be synthesized through the reaction of L-leucine with calcium hydroxide. The reaction typically involves dissolving L-leucine in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Calcium L-leucinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted leucine derivatives.
Aplicaciones Científicas De Investigación
Calcium L-leucinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in protein synthesis and muscle metabolism.
Medicine: this compound is explored for its potential benefits in bone health and muscle repair.
Industry: It is used in the production of dietary supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of calcium L-leucinate involves its role in protein synthesis and muscle metabolism. The compound provides a source of calcium and L-leucine, both of which are essential for various cellular processes. Calcium ions play a crucial role in muscle contraction and bone health, while L-leucine is a key amino acid involved in protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Calcium L-threonate: Another calcium salt of an amino acid, used for bone health.
Calcium L-aspartate: Known for its role in muscle metabolism and energy production.
Calcium L-lactate: Used as a calcium supplement and in food fortification.
Uniqueness
Calcium L-leucinate is unique due to its specific combination of calcium and L-leucine, making it particularly beneficial for muscle repair and protein synthesis. Its role in both calcium supplementation and amino acid provision sets it apart from other similar compounds.
Propiedades
Número CAS |
71720-29-1 |
|---|---|
Fórmula molecular |
C12H24CaN2O4 |
Peso molecular |
300.41 g/mol |
Nombre IUPAC |
calcium;(2S)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/2C6H13NO2.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5H,3,7H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1 |
Clave InChI |
PHKLZDRZEQKKHO-MDTVQASCSA-L |
SMILES isomérico |
CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2] |
SMILES canónico |
CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





